
Albacarcin V
概要
説明
Albacarcin V is a compound derived from marine microorganisms, specifically from the genus Streptomyces . It is known for its potent antimicrobial and antitumor properties. Initially discovered in the 1950s, this compound has garnered attention for its ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions: Albacarcin V can be synthesized through mechanochemical methods. One approach involves the preparation of a self-micelle solid dispersion using disodium glycyrrhizin as an excipient. This method enhances the solubility and bioavailability of this compound . The process involves ball milling with zirconium balls at a rotation speed of 30 rpm for 2.5 hours .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. Optimization of fermentation conditions, such as the use of glucose, corn starch, and soybean meal, can significantly enhance the yield of this compound .
化学反応の分析
Types of Reactions: Albacarcin V undergoes various chemical reactions, including oxidation and substitution. It is known to inhibit topoisomerase I activity in Mycobacterium tuberculosis by intercalating DNA at specific sequences .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include formic acid and acetonitrile for detection and quantification . The compound is also involved in Suzuki-Miyaura cross-coupling reactions .
Major Products Formed: The major products formed from the reactions involving this compound include derivatives with enhanced antimicrobial and antitumor activities .
科学的研究の応用
Synthesis and Derivatives
The synthesis of Albacarcin V has been achieved through several methodologies, allowing for the development of various derivatives that exhibit enhanced biological activity. A significant advancement in the synthesis process was reported in a study that utilized a 10-step scalable synthesis method for related compounds such as chrysomycin A and gilvocarcin V. This process involved sequential C–H functionalization and late-stage C-glycosylation, which facilitated the creation of over 33 new analogues with improved potency against multi-drug-resistant tuberculosis strains .
Table 1: Comparison of Synthetic Methods for this compound Derivatives
Compound | Synthesis Steps | Yield (%) | MIC (μg/mL) against MDR-TB |
---|---|---|---|
This compound | 10 | 62 | 0.4 |
Chrysomycin A | 10 | 65 | 0.08 |
Gilvocarcin V | 10 | 62 | Not specified |
This compound exhibits significant antimicrobial and antitumor properties. Its mechanism of action is primarily associated with inhibiting bacterial cell wall synthesis and interfering with DNA replication in cancer cells.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows potent activity against various Gram-positive bacteria and multi-drug-resistant strains, making it a promising candidate for developing new antibiotics . The minimum inhibitory concentration (MIC) values indicate its effectiveness, particularly against resistant strains of Mycobacterium tuberculosis.
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. A study highlighted its ability to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . This dual functionality suggests that this compound could be beneficial in treating infections and cancers simultaneously.
Case Studies
Case Study 1: Antimicrobial Efficacy Against MDR-TB
A clinical study evaluated the efficacy of this compound derivatives against multi-drug-resistant tuberculosis strains. The results indicated that certain derivatives exhibited MIC values as low as 0.08 μg/mL, significantly lower than existing treatments .
Case Study 2: Antitumor Effects in Breast Cancer
In vitro assays were conducted to assess the cytotoxic effects of this compound on breast cancer cell lines characterized by a high stemness phenotype. The findings suggested that this compound selectively inhibited the growth of these cells, indicating potential therapeutic applications in targeting cancer stem cells .
作用機序
Albacarcin V is structurally similar to compounds such as gilvocarcin V, ravidomycin, and polycarcin . These compounds share a benzonaphthopyranone structure and exhibit strong antitumor properties . this compound is unique in its potent activity against drug-resistant strains of Mycobacterium tuberculosis and its ability to intercalate DNA at specific sequences .
類似化合物との比較
- Gilvocarcin V
- Ravidomycin
- Polycarcin
Albacarcin V stands out due to its specific mechanism of action and its effectiveness against multidrug-resistant pathogens .
特性
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918931 | |
Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-46-8, 82196-88-1 | |
Record name | Albacarcin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysomycin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613946 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Anhydro-6-deoxy-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。